6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile
Overview
Description
6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . It is also known by its IUPAC name, 3-(allyloxy)-6-chloro-2-pyridinecarbonitrile . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile involves several steps. One common synthetic route includes the reaction of 6-chloro-2-pyridinecarbonitrile with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and acids.
Scientific Research Applications
6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile can be compared with other similar compounds, such as:
3-(Allyloxy)-6-chloropyridine: Similar structure but lacks the carbonitrile group.
6-Chloro-3-(prop-2-en-1-yloxy)pyridine: Similar structure but lacks the carbonitrile group.
3-(Allyloxy)-2-pyridinecarbonitrile: Similar structure but lacks the chlorine atom.
The presence of the carbonitrile group and chlorine atom in this compound makes it unique and potentially more versatile in various chemical reactions and applications .
Properties
IUPAC Name |
6-chloro-3-prop-2-enoxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-2-5-13-8-3-4-9(10)12-7(8)6-11/h2-4H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKLCWNBRLBTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(N=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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